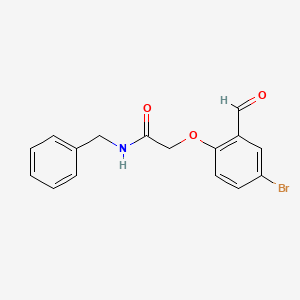
N-ベンジル-2-(4-ブロモ-2-ホルミルフェノキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide is a chemical compound with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.2 g/mol It is characterized by the presence of a benzyl group, a bromo-substituted phenyl ring, and an acetamide group
科学的研究の応用
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide typically involves the reaction of 4-bromo-2-formylphenol with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired acetamide product. Common reagents used in this synthesis include sodium borohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-benzyl-2-(4-bromo-2-carboxyphenoxy)acetamide.
Reduction: N-benzyl-2-(4-bromo-2-hydroxymethylphenoxy)acetamide.
Substitution: N-benzyl-2-(4-substituted-2-formylphenoxy)acetamide.
作用機序
The mechanism of action of N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide can be compared with other similar compounds such as:
N-benzyl-2-(4-chloro-2-formylphenoxy)acetamide: Similar structure but with a chloro group instead of a bromo group. The bromo group in the original compound may confer different reactivity and binding properties.
N-benzyl-2-(4-methyl-2-formylphenoxy)acetamide: Contains a methyl group instead of a bromo group, which may affect its steric and electronic properties.
N-benzyl-2-(4-nitro-2-formylphenoxy)acetamide: The nitro group introduces different electronic effects, potentially altering the compound’s reactivity and biological activity.
特性
IUPAC Name |
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-14-6-7-15(13(8-14)10-19)21-11-16(20)18-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNHHRKBXHLLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














